molecular formula C26H20ClNO3 B14181585 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde CAS No. 920744-21-4

2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde

Cat. No.: B14181585
CAS No.: 920744-21-4
M. Wt: 429.9 g/mol
InChI Key: YYVPCVFCWGUOQZ-UHFFFAOYSA-N
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Description

2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide to produce 2,4-bis(benzyloxy)benzaldehyde

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carboxylic acid, while reduction would yield 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-methanol.

Scientific Research Applications

2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

CAS No.

920744-21-4

Molecular Formula

C26H20ClNO3

Molecular Weight

429.9 g/mol

IUPAC Name

6-chloro-5-phenyl-2,4-bis(phenylmethoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C26H20ClNO3/c27-25-23(21-14-8-3-9-15-21)24(30-17-19-10-4-1-5-11-19)22(16-29)26(28-25)31-18-20-12-6-2-7-13-20/h1-16H,17-18H2

InChI Key

YYVPCVFCWGUOQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=NC(=C2C3=CC=CC=C3)Cl)OCC4=CC=CC=C4)C=O

Origin of Product

United States

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